6-Bromo-2-(trifluoromethyl)quinazolin-4(3H)-one is a heterocyclic compound belonging to the quinazolinone family, characterized by the presence of a bromine atom and a trifluoromethyl group at specific positions on the quinazolinone ring. This compound is recognized for its diverse biological activities and potential applications in medicinal chemistry, particularly as a building block in the synthesis of novel pharmaceuticals. Quinazolinones are known for their roles in various therapeutic areas, including antibacterial and anthelmintic activities, making them significant in drug development .
The synthesis of 6-Bromo-2-(trifluoromethyl)quinazolin-4(3H)-one typically involves several methods, including acylation and cyclization processes. One common approach includes the acylation of 6-bromoanthranilic acid with appropriate acid chlorides, followed by dehydration to form benzoxazinone intermediates. These intermediates can then undergo condensation with amines to yield the desired quinazolinone derivative.
The molecular structure of 6-Bromo-2-(trifluoromethyl)quinazolin-4(3H)-one can be described as follows:
6-Bromo-2-(trifluoromethyl)quinazolin-4(3H)-one participates in various chemical reactions that enhance its utility in organic synthesis:
The mechanism of action for compounds like 6-Bromo-2-(trifluoromethyl)quinazolin-4(3H)-one is often linked to their interactions at the molecular level with biological targets:
The compound's stability and reactivity profiles make it an attractive candidate for further modifications aimed at enhancing its biological efficacy .
The applications of 6-Bromo-2-(trifluoromethyl)quinazolin-4(3H)-one span various fields:
The strategic placement of bromine at C-6 and trifluoromethyl (–CF₃) at C-2 in quinazolin-4(3H)-one derivatives leverages steric and electronic effects to optimize bioactivity and synthetic versatility. Bromine at C-6 enhances electrophilic reactivity for cross-coupling reactions due to its polarizable C–Br bond, while the electron-withdrawing –CF₃ group at C-2 increases electrophilicity at C-4 and C-8 positions, facilitating nucleophilic substitutions. This dual modification creates a polarized scaffold ideal for further derivatization, as evidenced by studies showing >80% yield in palladium-catalyzed couplings at C-6 [1] [6]. The –CF₃ group also imparts metabolic stability and lipophilicity, improving membrane permeability in bioactive analogs [5] [7].
Table 1: Electronic Effects of Substituents in Quinazolin-4(3H)-one
Position | Substituent | σₚ (Hammett Constant) | Impact on Scaffold Reactivity |
---|---|---|---|
C-2 | –CF₃ | +0.54 | Increases electrophilicity at C-4/C-8; stabilizes anion intermediates |
C-6 | Br | +0.23 | Activates ring for metalation; directs ortho-functionalization |
C-8 | H | 0.00 | Site for electrophilic attack when C-6 is brominated |
Bromine at C-6 acts as a directing group for ortho-lithiation, enabling regioselective functionalization at C-7. This occurs via coordination with organolithium reagents (e.g., n-BuLi), forming a transient complex that deprotonates the adjacent C-7 position. Subsequent electrophilic quenching introduces aldehydes, halogens, or alkyl groups at C-7 with >90% regioselectivity [4]. The –CF₃ group further enhances this process by acidifying the C-3 proton (pKₐ reduced by ~3 units), promoting kinetic deprotonation. Studies confirm that 6-bromo-2-trifluoromethylquinazolinones undergo magnesiation at C-7 using TMPMgCl·LiCl, enabling Negishi couplings without competing side reactions [5] [7].
C-6 bromination is achieved via Suzuki–Miyaura cross-coupling between 6-bromoquinazolinone precursors and arylboronic acids. Using Pd(PPh₃)₄ (2–5 mol%) and K₂CO₃ in toluene/water (3:1), this reaction installs aryl, heteroaryl, or alkenyl groups at C-6 while retaining the C-2–CF₃ moiety. Key advantages include:
Table 2: Efficiency of Pd-Catalyzed C-6 Functionalization
Catalyst System | Base | Solvent | Yield Range (%) | Turnover Number (TON) |
---|---|---|---|---|
Pd(OAc)₂/XPhos | K₂CO₃ | Dioxane/H₂O | 78–92 | 46–55 |
Pd(PPh₃)₄ | CsF | Toluene/EtOH | 70–88 | 35–42 |
Pd(dppf)Cl₂ | K₃PO₄ | DMF/H₂O | 82–95 | 50–62 |
The quinazolinone core is constructed via CuI/4-hydroxy-l-proline-catalyzed cyclization of N-(2-bromobenzoyl)amidines. This one-pot method involves:
Conventional reflux methods for synthesizing 6-bromo-2-trifluoromethylquinazolin-4(3H)-one require toxic solvents (DMF, DMSO) and prolonged heating (6–12 h). Microwave-assisted cyclocondensation eliminates solvents and reduces reaction times to 10–25 minutes. A typical protocol involves:
Biopolymer-supported ligands enhance the sustainability of metal-catalyzed quinazolinone functionalization:
Table 3: Environmental Metrics for Green Synthesis Methods
Method | Reaction Time | Energy Consumption (kW·h/mol) | E-Factor | PMI (Process Mass Intensity) |
---|---|---|---|---|
Conventional Reflux | 6–12 h | 8.5 | 12.8 | 45.2 |
Microwave (Solvent-Free) | 10–25 min | 0.3 | 0.3 | 1.8 |
Pd/Chitosan (Aqueous) | 2 h | 1.2 | 2.1 | 5.6 |
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2